![molecular formula C18H21BrFNO3 B15336030 1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)
1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401679 typically involves the use of dimethylbiguanide as a starting material. The reaction conditions often include the presence of copper ions, which play a crucial role in the formation of the final product. The process involves multiple steps, including the formation of carbon dots that exhibit strong photoluminescence at 460 nm .
Industrial Production Methods
Industrial production methods for MFCD33401679 are still under development, with ongoing research focused on optimizing the yield and purity of the compound. Current methods involve the use of advanced purification techniques to ensure the removal of impurities and enhance the compound’s effectiveness in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33401679 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, leading to the formation of different products.
Substitution: Substitution reactions involving MFCD33401679 often occur in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving MFCD33401679 include copper ions, which are essential for its synthesis and subsequent reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from reactions involving MFCD33401679 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
MFCD33401679 has a wide range of scientific research applications, including:
Chemistry: Used as a photoluminescent probe for detecting metal ions.
Biology: Employed in the study of cellular processes and imaging.
Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and sensors .
Mécanisme D'action
The mechanism of action of MFCD33401679 involves its ability to chelate metal ions, particularly copper ions. This chelation leads to the generation of reactive oxygen species, which induce DNA damage and cell cycle arrest in cancer cells. The compound’s photoluminescent properties also make it useful for imaging applications, allowing researchers to track its distribution and effects within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylbiguanide: The starting material for MFCD33401679 synthesis.
Copper chelating agents: Other compounds that can chelate copper ions, such as EDTA and DTPA.
Photoluminescent carbon dots: Similar compounds with photoluminescent properties used in imaging and sensing applications .
Uniqueness
MFCD33401679 stands out due to its strong photoluminescence and ability to chelate copper ions effectively. These properties make it particularly valuable in cancer research and biomedical imaging, where precise detection and tracking of metal ions are crucial .
Propriétés
Formule moléculaire |
C18H21BrFNO3 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21BrFNO3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)10-11-4-5-12(19)14(20)13(11)15(18)22/h4-5H,6-10H2,1-3H3 |
Clé InChI |
TVWQUAXBLWPQPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


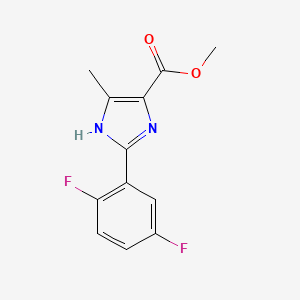
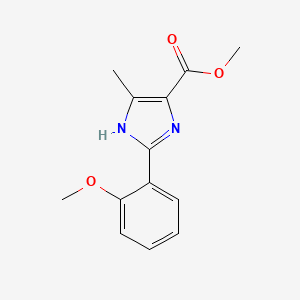





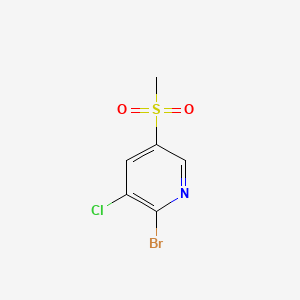
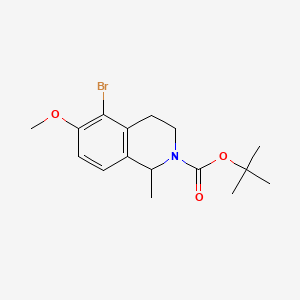

![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)
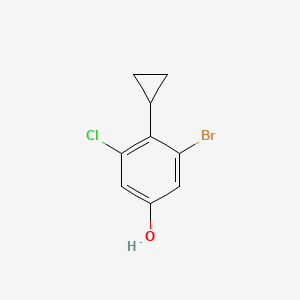

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)
